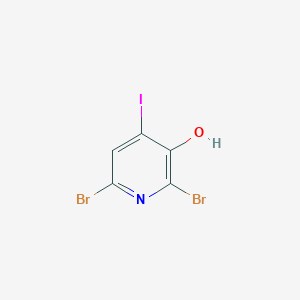

2,6-Dibromo-4-iodopyridin-3-ol

Description

2,6-Dibromo-4-iodopyridin-3-ol is a halogenated pyridine derivative characterized by bromine substituents at positions 2 and 6, an iodine atom at position 4, and a hydroxyl group at position 3. The heavy halogen substituents (Br and I) enhance its molecular polarizability and may influence its reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Properties

IUPAC Name |

2,6-dibromo-4-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2INO/c6-3-1-2(8)4(10)5(7)9-3/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOZSTKGYDPHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621958 | |

| Record name | 2,6-Dibromo-4-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478148-75-3 | |

| Record name | 2,6-Dibromo-4-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-iodopyridin-3-ol typically involves the halogenation of pyridin-3-ol. One common method includes the reaction of 2,6-dibromopyridin-3-ol with iodine in the presence of sodium bicarbonate in water at room temperature for 120 hours. The reaction mixture is then acidified with hydrochloric acid to precipitate the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-iodopyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives .

Scientific Research Applications

2,6-Dibromo-4-iodopyridin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-iodopyridin-3-ol involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,6-Dibromo-4-iodopyridin-3-ol can be contextualized by comparing it with related pyridine derivatives documented in the Catalog of Pyridine Compounds (2017) and other literature. Below is a detailed analysis:

Table 1: Structural Comparison of Halogenated Pyridine Derivatives

Key Differences and Implications:

Halogen Substitution Patterns: The target compound’s iodine at position 4 distinguishes it from 2,6-Dibromo-5-iodopyridin-3-ol (iodine at position 5). Compared to 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol, the replacement of chlorine with bromine at positions 2 and 6 increases steric bulk and electron-withdrawing effects, which could reduce solubility but enhance stability in oxidative conditions .

Functional Group Diversity :

- The hydroxymethyl (-CH₂OH) group in the dichloro analog introduces a hydrophilic moiety absent in the target compound. This group may improve aqueous solubility, making the dichloro derivative more suitable for biological assays or solution-phase chemistry .

- The hydroxyl (-OH) group at position 3 in all three compounds provides a site for hydrogen bonding, which could influence crystal packing (as analyzed via tools like Mercury CSD 2.0 ) or coordination to metal ions .

Predicted Physicochemical Properties :

- Molecular Weight : The target compound (Br, I) has a higher molecular weight (~467 g/mol) compared to the dichloro analog (~328 g/mol), affecting its volatility and chromatographic behavior.

- Reactivity : Bromine and iodine’s lower electronegativity (vs. chlorine) may slow nucleophilic displacement but enhance halogen-bonding interactions in crystal engineering .

Research Findings and Methodological Context:

- Structural Analysis : Tools like SHELX and Mercury are critical for resolving crystallographic details (e.g., bond lengths, angles) and comparing packing motifs. For example, Mercury’s Materials Module could quantify differences in intermolecular interactions (e.g., halogen∙∙∙halogen vs. hydrogen bonds) between these compounds .

- Synthetic Utility : While direct data on the target compound’s reactivity is lacking, the dichloro analog’s hydroxymethyl group suggests divergent reactivity, such as participation in esterification or etherification reactions .

Biological Activity

2,6-Dibromo-4-iodopyridin-3-ol is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂INO. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The presence of bromine and iodine atoms on the pyridine ring enhances its reactivity and interaction with biological targets, making it a valuable compound for drug development and organic synthesis.

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by iodination. One common synthetic route includes:

- Bromination : 2,6-Dibromopyridin-3-ol is treated with iodine in the presence of sodium bicarbonate.

- Iodination : The resulting compound is further processed with hydrochloric acid to yield the final product.

The overall reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through halogen bonding and other non-covalent interactions. These interactions can modulate biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that halogenated pyridines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus , suggesting its potential as an antimicrobial agent .

Anticancer Potential

Preliminary studies have also explored the anticancer properties of this compound. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as HeLa and MCF7 , indicating its potential as a chemotherapeutic agent . The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. Research has shown that this compound can inhibit certain kinases involved in cancer progression, thereby hindering tumor growth and metastasis . This property positions it as a candidate for further development in targeted cancer therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,6-Dibromo-5-iodopyridin-3-ol | Bromine and iodine substitutions | Enhanced reactivity due to different positions of halogens |

| 2-Bromo-5-iodopyridin-3-ol | Bromine instead of dibromine | Different electrophilic properties |

| This compound | Two bromines and one iodine | Increased steric hindrance affecting reactivity |

| 4-Iodopyridin-2(1H)-one | Iodine at a different position | Distinct reactivity patterns |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The compound showed minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cancer Cell Apoptosis : Research documented in Cancer Letters demonstrated that treatment with this compound resulted in significant apoptosis in cultured cancer cells. Flow cytometry analysis confirmed increased levels of active caspases post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.